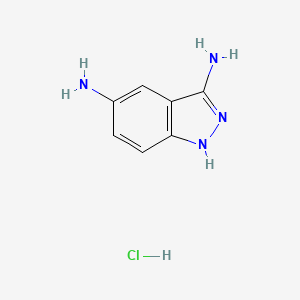

1H-Indazole-3,5-diamine hydrochloride

Description

Properties

IUPAC Name |

1H-indazole-3,5-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-4-1-2-6-5(3-4)7(9)11-10-6;/h1-3H,8H2,(H3,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIWUFJWBJFPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1h Indazole 3,5 Diamine Hydrochloride and Its Derivatives

Strategies for the Construction of the 1H-Indazole Core

The construction of the bicyclic 1H-indazole system has been achieved through various synthetic strategies, largely categorized into classical cyclization reactions and modern catalytic approaches. These methods often involve the formation of a crucial N-N bond and subsequent or simultaneous ring closure to furnish the indazole framework.

Catalytic Approaches in Indazole Synthesis

Catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, higher yields, and improved regioselectivity compared to traditional methods. benthamdirect.comingentaconnect.comresearchgate.net These approaches can be broadly classified into transition metal-catalyzed, acid/base-catalyzed, and organocatalytic methodologies.

Transition metals, particularly palladium, rhodium, and copper, have proven to be highly effective catalysts for the synthesis of 1H-indazoles. benthamdirect.comnih.govresearchgate.net These reactions often proceed via C-H activation, C-N bond formation, and N-N bond formation pathways.

A notable example involves the rhodium(III)/copper(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation. This method provides a facile and efficient route to 1H-indazoles. nih.gov The reaction of ethyl benzimidates with nitrosobenzenes in the presence of a rhodium/copper catalyst system leads to the formation of the desired indazole derivatives in moderate to high yields. nih.gov The proposed mechanism involves the formation of a rhodacycle intermediate, followed by migratory insertion of the Rh-C bond into the N=O group. nih.gov

Similarly, a synergistic cobalt and copper catalytic system has been employed for the synthesis of 1H-indazoles, where anthranil serves as both an aminating reagent and an organic oxidant. nih.gov Palladium-catalyzed reactions have also been extensively studied for the construction of the indazole core, including the cyclization of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Reactions for 1H-Indazole Synthesis

| Catalyst System | Starting Materials | Key Features | Reference |

| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | Sequential C-H activation and intramolecular cascade annulation. | nih.gov |

| Co(III)/Cu(II) | Imidates and anthranils | C-H activation with anthranil as an aminating reagent and oxidant. | nih.gov |

| Pd(OAc)₂ | 2-bromobenzonitriles and benzophenone hydrazone | Two-step process involving arylation and acidic deprotection/cyclization. | organic-chemistry.org |

| Cu(OAc)₂ | o-aminobenzonitriles and organometallic reagents | Mediated N-N bond formation using oxygen as the sole oxidant. | nih.gov |

| Cu₂O | o-haloaryl N-sulfonylhydrazones | Thermo-induced isomerization and cyclization. | nih.gov |

Acid and base-catalyzed reactions represent a classical yet effective approach for the synthesis of the 1H-indazole core. benthamdirect.comresearchgate.net These methods often involve the cyclization of appropriately substituted precursors under acidic or basic conditions. For instance, the Fischer indole (B1671886) synthesis, a well-known acid-catalyzed reaction, can be adapted to produce indazoles.

Base-catalyzed methodologies have also been developed. For example, the synthesis of N-aryl-1H-indazoles can be achieved from common arylamino oximes, where the choice of base can selectively promote the formation of either indazoles or benzimidazoles. organic-chemistry.org Triethylamine promotes the formation of benzimidazoles, while 2-aminopyridine favors the synthesis of N-arylindazoles. organic-chemistry.org

While transition metal and acid/base catalysis dominate the field, organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free and often milder reaction conditions. The application of organocatalysis to indazole synthesis is a growing area of research. These methods often rely on the activation of substrates through the formation of reactive intermediates by small organic molecules.

Electrochemical Synthesis Pathways for 1H-Indazoles

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions, thereby avoiding the need for harsh reagents. nih.govresearchgate.netbohrium.com The electrochemical synthesis of 1H-indazoles and their N-oxides has been successfully demonstrated. nih.govresearchgate.net The outcome of the electrochemical reaction can be controlled by the choice of the cathode material. nih.govresearchgate.net For instance, using a reticulated vitreous carbon cathode allows for the selective synthesis of a wide range of 1H-indazole N-oxides. nih.govresearchgate.net Conversely, when a zinc cathode is used, the electrosynthesis products can be deoxygenated to the corresponding 1H-indazoles. nih.govresearchgate.net

This electrochemical protocol has a broad substrate scope, tolerating both electron-rich and electron-poor substrates. nih.govresearchgate.net Mechanistic studies, including cyclic voltammetry and electron paramagnetic resonance spectroscopy, suggest that the reaction proceeds through a radical pathway involving iminoxyl radicals. nih.govresearchgate.net

Green Chemistry Principles Applied to Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more environmentally benign and sustainable processes. benthamdirect.comacs.org This includes the use of greener solvents, catalysts, and energy sources.

Microwave-assisted synthesis is a prominent example of a green chemistry approach that has been successfully applied to the synthesis of indazole derivatives. mdpi.com Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com For example, a one-pot microwave-assisted method for the synthesis of 1-H-indazole and 1-phenyl-1H-indazoles from salicylaldehyde and hydrazine hydrates has been developed, resulting in good to excellent yields.

The use of sustainable and heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, also aligns with green chemistry principles. acs.org These catalysts can be easily recovered and reused, reducing waste and cost. nih.gov Furthermore, the use of green solvents like polyethylene glycol (PEG) further enhances the environmental friendliness of the synthetic process. acs.org

Table 2: Comparison of Synthetic Methodologies for 1H-Indazole Core Construction

| Methodology | Key Advantages | Key Disadvantages |

| Transition Metal-Catalyzed | High efficiency, selectivity, and functional group tolerance. | Cost and toxicity of metal catalysts, potential for metal contamination in the final product. |

| Acid/Base-Catalyzed | Simple procedures, readily available catalysts. | Often requires harsh reaction conditions, may have limited substrate scope and regioselectivity. |

| Organocatalytic | Metal-free, environmentally friendly, mild reaction conditions. | Can have lower catalytic activity compared to metal catalysts, may require higher catalyst loading. |

| Electrochemical | Sustainable, avoids harsh reagents, precise control over reaction conditions. | Requires specialized equipment, conductivity of the reaction medium can be a limiting factor. |

| Green Chemistry Approaches | Reduced environmental impact, improved safety, use of renewable resources. | May require optimization of reaction conditions to achieve high yields and selectivity. |

Functionalization and Derivatization of the 1H-Indazole-3,5-diamine Scaffold

The 1H-indazole-3,5-diamine scaffold is a valuable building block in medicinal chemistry. Its unique arrangement of amino groups offers multiple points for functionalization, allowing for the creation of diverse molecular architectures. Advanced synthetic methodologies have been developed to selectively modify this core structure, enabling the exploration of its potential in various therapeutic areas.

While direct amination on an existing 1H-indazole-3,5-diamine core is not extensively documented, the synthesis of derivatives often involves the introduction of the 3-amino group at a late stage or the modification of a precursor. One common strategy is the reaction of a suitably substituted 2-halobenzonitrile with hydrazine. For example, 5-bromo-2-fluorobenzonitrile can be refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine in high yield nih.gov. This bromo-aminoindazole can then be a precursor for further amination reactions, for instance, through palladium-catalyzed C-N cross-coupling reactions to introduce a second amino group or other nitrogen-containing moieties at the 5-position.

Another approach involves the chemical transformation of a nitro group. For instance, a 5-nitro-1H-indazole derivative can be reduced to the corresponding 5-amino-1H-indazole. This strategy allows for the late-stage introduction of the 5-amino group after other functionalizations have been performed on the indazole core.

Furthermore, the existing amino groups on the 1H-indazole-3,5-diamine scaffold can be functionalized through acylation. For example, the reaction with chloroacetic anhydride under alkaline conditions can be used to introduce an acyl group onto the 3-amino position, which can then be further modified nih.gov.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the 1H-indazole-3,5-diamine scaffold, enabling the synthesis of diverse derivatives. The Suzuki-Miyaura coupling reaction has been effectively utilized for this purpose.

A key strategy involves the use of a halogenated precursor, such as 5-bromo-1H-indazol-3-amine. This intermediate can undergo a Suzuki-Miyaura coupling with various substituted boronic acid esters to introduce aryl or heteroaryl groups at the C-5 position. This reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(dppf)2, a base like cesium carbonate, and a solvent system like 1,4-dioxane/water nih.gov. This approach allows for the systematic exploration of the structure-activity relationship by varying the substituent at the 5-position.

The following table summarizes the Suzuki-Miyaura coupling of 5-bromo-1H-indazol-3-amine with different boronic acid esters:

| Entry | Boronic Acid Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid pinacol ester | PdCl2(dppf)2 | Cs2CO3 | 1,4-dioxane/H2O | 78 |

| 2 | 4-Fluorophenylboronic acid pinacol ester | PdCl2(dppf)2 | Cs2CO3 | 1,4-dioxane/H2O | 80 |

| 3 | 3,5-Difluorophenylboronic acid pinacol ester | PdCl2(dppf)2 | Cs2CO3 | 1,4-dioxane/H2O | 75 |

This table is a representation of typical yields for this type of reaction and is based on the general procedures described in the literature.

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds from simple starting materials in a single step. For derivatives of 1H-indazole-3,5-diamine, the 3-amino group provides a reactive handle for participation in such reactions.

One notable application is the synthesis of fused heterocyclic systems, such as pyrimido[1,2-b]indazoles. 3-Aminoindazoles can undergo a [3+2+1] three-component annulation process with two molecules of a ketone and a one-carbon synthon like N,N-dimethylaminoethanol researchgate.net. This reaction leads to the formation of a pyrimidine ring fused to the indazole core. While this has been demonstrated with 3-aminoindazoles, the presence of an additional amino group at the 5-position could influence the reaction's outcome and potentially lead to novel scaffolds.

Another example is the Ugi four-component reaction (U-4CR) followed by an intramolecular cyclization. A 3-aminoindazole can be used as the amine component in an Ugi reaction with an aldehyde, a carboxylic acid, and an isocyanide. The resulting intermediate can then undergo an intramolecular Ullmann reaction to form complex fused systems like indazolo-fused quinoxalinones acs.org. The 5-amino group in 1H-indazole-3,5-diamine could either be protected during this sequence or participate in subsequent functionalization.

The regioselective functionalization of the 1H-indazole-3,5-diamine scaffold is crucial for creating specific isomers with desired biological activities. The presence of two amino groups and the tautomerizable nature of the indazole ring present challenges and opportunities for regiocontrol.

Indazoles can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable nih.gov. The position of substituents on the indazole ring can influence the tautomeric equilibrium and the regioselectivity of subsequent reactions, such as N-alkylation. For instance, the N-alkylation of a 1H-indazole can lead to a mixture of N-1 and N-2 alkylated products, and the ratio can be influenced by the reaction conditions (base, solvent) and the nature of the substituents on the indazole ring nih.govd-nb.info.

In the case of 1H-indazole-3,5-diamine, the electronic effects of the two amino groups would likely influence the nucleophilicity of the N-1 and N-2 positions, thereby affecting the regioselectivity of N-functionalization. For example, electron-donating groups at the 5-position generally favor N-1 alkylation. The specific conditions to achieve selective N-1 or N-2 functionalization of 1H-indazole-3,5-diamine would require careful optimization.

The following table illustrates the general influence of substituents on the N-1/N-2 alkylation of indazoles:

| Substituent Position | Electronic Effect | General N-Alkylation Preference |

| C3 | Electron-withdrawing | N-1 |

| C5 | Electron-donating | N-1 |

| C7 | Electron-withdrawing | N-2 |

This table provides a general trend and the actual outcome can be influenced by specific reaction conditions.

One-Pot and Cascade Methodologies in 1H-Indazole Synthesis

One-pot and cascade methodologies are highly efficient for the synthesis of complex molecules as they reduce the number of purification steps, save time, and minimize waste. In the context of 1H-indazole-3,5-diamine derivatives, these strategies are particularly valuable for building fused heterocyclic systems.

A notable example is the synthesis of pyrimido[1,2-b]indazoles from 3-aminoindazoles. This can be achieved through a one-pot, three-component reaction with two different amino acids, demonstrating a practical and environmentally friendly approach acs.org. Another strategy involves a cascade cyclization of indazole aldehydes with propargylic amines to furnish pyrazino[1,2-b]indazoles d-nb.info. While these examples start from 3-aminoindazoles, the principles can be extended to 1H-indazole-3,5-diamine, where the 5-amino group could be a site for further derivatization in a subsequent step or could influence the cascade reaction itself.

Furthermore, a four-component, three-step cascade reaction has been developed for the synthesis of indazole-fused triazolo[5,1-c]quinoxalines from o-azido aldehyde, o-iodoaniline, phenylacetylene, and sodium azide researchgate.net. This demonstrates the power of cascade reactions in rapidly assembling complex, fused indazole systems. Adapting such methodologies to start from a functionalized 1H-indazole-3,5-diamine could provide access to a wide array of novel and complex chemical entities.

Pre Clinical Pharmacological Investigations and Molecular Mechanisms of Action of 1h Indazole 3,5 Diamine Hydrochloride Derivatives

Exploration of Antiproliferative and Antitumor Activities in In Vitro Models

The antiproliferative properties of 1H-indazole derivatives have been extensively evaluated against a broad spectrum of human cancer cell lines. These in vitro studies are crucial for identifying lead compounds with potential for further development as anticancer agents.

A series of piperazine-indazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2), as determined by the methyl thiazolyl tetrazolium (MTT) colorimetric assay. tandfonline.com One notable compound, 6o, showed a promising inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM. tandfonline.commdpi-res.com This compound also exhibited favorable selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293). tandfonline.commdpi-res.com

Similarly, novel polysubstituted indazoles have been assessed against human ovarian cancer (A2780) and lung cancer (A549) cell lines, with several compounds showing IC50 values in the low micromolar range, from 0.64 to 17 µM. medchemexpress.com Indazole-pyrimidine hybrids have also been developed and tested against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (Caco-2) cell lines, with some compounds showing greater potency than the reference drug Staurosporine. acs.org For instance, compound 5f in this series displayed potent cytotoxic effects across all three cell lines, with IC50 values of 1.858 µM (MCF-7), 3.628 µM (A549), and 1.056 µM (Caco-2). acs.org

Further studies on indazole analogues of curcumin revealed cytotoxic activity against MCF-7, HeLa (cervical cancer), and WiDr (colorectal carcinoma) cell lines. nih.gov Compound 3b from this series was particularly effective against WiDr cells, with an IC50 of 27.20 µM and a high selectivity index. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected 1H-Indazole Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | tandfonline.commdpi-res.com |

| 5k | HepG-2 (Hepatoma) | 3.32 | mdpi-res.com |

| Unnamed Indazole | A2780 (Ovarian Cancer) | 0.64 | medchemexpress.com |

| 5f | MCF-7 (Breast Cancer) | 1.858 | acs.org |

| 5f | A549 (Lung Cancer) | 3.628 | acs.org |

| 5f | Caco-2 (Colorectal Cancer) | 1.056 | acs.org |

| 3b (Curcumin Analogue) | WiDr (Colorectal Carcinoma) | 27.20 | nih.gov |

| 6f | 4-Cell Line Panel Average | 0.77 | aun.edu.eg |

| 6i | 4-Cell Line Panel Average | 0.86 | aun.edu.eg |

The mechanism underlying the antitumor activity of many indazole derivatives involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

VEGFR: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. nih.gov Several indazole-based derivatives have been designed as potent VEGFR-2 kinase inhibitors. One study reported a series of compounds with strong inhibitory action, with the most potent exhibiting IC50 values as low as 5.4 nM, 5.6 nM, and 7.0 nM. nih.gov Another investigation yielded a highly potent inhibitor (compound 30) with an IC50 of 1.24 nM against VEGFR-2. nih.gov

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutation is a common driver in acute myeloid leukemia (AML). nih.gov Benzimidazole-indazole hybrids have been developed to target mutant FLT3 kinases. A highly optimized compound, 22f, demonstrated exceptionally potent inhibitory activity against both wild-type FLT3 (IC50 = 0.941 nM) and the drug-resistant D835Y mutant (IC50 = 0.199 nM). medchemexpress.comnih.gov Another series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives also showed potent inhibition, with compound 8r inhibiting the FLT3-TKD (D835Y) mutant with an IC50 of 5.64 nM. tandfonline.com

CDK8 and CDK19: Cyclin-dependent kinases 8 and 19 are components of the Mediator complex that regulates transcription and have emerged as oncology targets. An indazole-containing scaffold was identified and optimized to produce a potent and selective dual inhibitor of CDK8 and CDK19.

ROCK-II: Rho-associated coiled-coil containing protein kinase (ROCK) is involved in cellular contraction, motility, and proliferation. Indazole derivatives have been identified as inhibitors of Rho kinase, including the ROCK-II isoform, making them potential therapeutic agents for diseases where this pathway is implicated. google.comacs.org

p38α: The p38α mitogen-activated protein kinase (MAPK) is involved in cellular responses to stress and inflammation and has been linked to various diseases. The indazole derivative ARRY-797 was developed as a highly potent and selective p38α kinase inhibitor, with an IC50 of 4.5 nM. nih.gov

Table 2: Kinase Inhibitory Activity of Selected 1H-Indazole Derivatives

| Derivative Type | Kinase Target | Activity (IC50 in nM) | Reference |

| Indazole Derivative (30) | VEGFR-2 | 1.24 | nih.gov |

| Indazole Derivative (11b) | VEGFR-2 | 5.4 | nih.gov |

| Benzimidazole-Indazole (22f) | FLT3 (wild-type) | 0.941 | medchemexpress.comnih.gov |

| Benzimidazole-Indazole (22f) | FLT3 (D835Y mutant) | 0.199 | medchemexpress.comnih.gov |

| Indazole Derivative (8r) | FLT3 (D835Y mutant) | 5.64 | tandfonline.com |

| Indazole Derivative (ARRY-797) | p38α | 4.5 | nih.gov |

A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Research has shown that certain 1H-indazole derivatives can effectively trigger this process in cancer cells.

Studies on the active compound 6o revealed that it induces apoptosis in K562 cells in a dose-dependent manner. tandfonline.com The molecular mechanism was found to involve the p53-MDM2 pathway. tandfonline.comresearchgate.net Compound 6o was shown to up-regulate the expression of the p53 tumor suppressor protein while reducing the expression of its negative regulator, MDM2. tandfonline.com This disruption of the p53-MDM2 balance leads to an accumulation of p53, which in turn initiates the apoptotic cascade. tandfonline.com The investigation also suggested that the mechanism involves the inhibition of Bcl-2 family members, which are key regulators of apoptosis. researchgate.net Further analyses confirmed that selected polysubstituted indazoles are capable of triggering apoptosis to a significant extent and causing cell cycle arrest, reinforcing their potential as cell cycle-specific agents. medchemexpress.com

Combining therapeutic agents is a cornerstone of modern cancer therapy, often leading to enhanced efficacy and overcoming drug resistance. Pre-clinical studies have explored the potential of indazole derivatives to work synergistically with established anticancer drugs.

Patent literature suggests that indazole compounds can be used in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin, to produce enhanced, synergistic anti-tumor activity. google.com Experimental studies have shown that Lonidamine (LND), an indazole derivative, increases the cytotoxicity of several antitumor drugs. A synergistic interaction was observed when LND was administered after treatment with agents like paclitaxel (TAX), suggesting a potential role for indazole derivatives in combination regimens. researchgate.net

Antimicrobial Research: Antibacterial and Antifungal Potentials

Beyond oncology, the indazole scaffold has been investigated for its utility in combating infectious diseases. Derivatives have shown a broad spectrum of activity, including antibacterial and antifungal properties. researchgate.nettandfonline.com

Bacterial DNA gyrase is an essential enzyme for bacterial survival and a clinically validated target for antibiotics. chim.it The Gyrase B (GyrB) subunit, which possesses ATPase activity, offers an opportunity to develop novel antibacterials that can overcome resistance to existing drug classes. chim.it

Through structure-based drug design, a novel class of indazole derivatives was discovered to be potent inhibitors of GyrB. tandfonline.comchim.it These compounds demonstrated excellent enzymatic and antibacterial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, and Enterococcus species. tandfonline.com The development of these indazole-based GyrB inhibitors represents a promising avenue for creating new antibiotics to address the growing challenge of antimicrobial resistance. tandfonline.comchim.it

The rise of drug-resistant fungal infections necessitates the development of new antifungal agents with novel mechanisms of action or the ability to overcome existing resistance. researchgate.net One key target in antifungal therapy is Cytochrome P450 51 (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net This enzyme is the target of the widely used azole class of antifungals, but resistance is an increasing problem. researchgate.net

Recent research has focused on designing 1H-indazole derivatives as potential CYP51 inhibitors. researchgate.net By targeting the same crucial pathway as azoles but with a different chemical scaffold, these compounds offer a potential strategy to combat antifungal resistance. researchgate.net An in vitro study demonstrated that a lead indazole compound (1aa) exhibited antifungal efficacy against Rhizopus oryzae (MIC of 128 µg/mL) and effectively inhibited ergosterol biosynthesis, confirming its mechanism of action on CYP51. researchgate.net This line of research highlights the potential of indazole derivatives as a new class of antifungals to address the challenge of azole resistance. researchgate.netresearchgate.net

Research into Anti-HIV Activity

The indazole scaffold has been identified as a promising pharmacophore in the development of novel anti-HIV agents. Research has primarily focused on its role in non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are designed to target the HIV reverse transcriptase (RT) enzyme, which is critical for the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. nih.gov

Through structure-based drug design and molecular hybridization techniques, a series of indazole NNRTIs have been developed. These efforts aimed to address the significant challenge of drug resistance arising from mutations in the RT enzyme. nih.gov By creating hybrid molecules that incorporate structural features from other known inhibitors, researchers have developed novel indazole derivatives with excellent metabolic stability and, importantly, resilience against common RT mutations. nih.gov The mechanism of action involves the indazole N-H forming a hydrogen bond with the Lys101 residue of the reverse transcriptase enzyme, contributing to the inhibition of its activity.

While the broader class of indazole derivatives shows significant promise as NNRTIs, specific pre-clinical data on 1H-Indazole-3,5-diamine hydrochloride derivatives in this therapeutic area remains to be fully detailed in available literature.

Studies on Anti-inflammatory Mechanisms

Derivatives of indazole have demonstrated significant anti-inflammatory potential in both in vivo and in vitro pre-clinical models. The underlying mechanisms for this activity are multifaceted, involving the inhibition of key inflammatory mediators.

One of the primary mechanisms is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of prostaglandins, which are key contributors to the inflammatory response. Studies on indazole derivatives, including 5-aminoindazole, have shown a concentration-dependent inhibition of COX-2. nih.gov

Furthermore, these compounds have been found to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The overproduction of these cytokines is a hallmark of many inflammatory diseases. Indazole and its derivatives have been shown to inhibit TNF-α and IL-1β in a concentration-dependent manner, suggesting that cytokine modulation is a key part of their anti-inflammatory effect. nih.gov The combination of COX-2 inhibition and cytokine suppression points to the potential of these compounds as broad-spectrum anti-inflammatory agents. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | IC₅₀ Value | Max Inhibition (%) |

|---|---|---|---|

| Indazole | COX-2 Inhibition | 23.42 µM | 68% |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM | 78% |

| 6-Nitroindazole | COX-2 Inhibition | 18.74 µM | 72% |

| Indazole | TNF-α Inhibition | 220.11 µM | >60% |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 µM | - |

Data sourced from in vitro assays. nih.gov

Cardiovascular System Research: Pre-clinical Investigations

Pre-clinical research has identified several indazole derivatives with significant activity within the cardiovascular system, highlighting their potential for treating circulatory disorders. researchgate.net These investigations have primarily focused on mechanisms related to platelet aggregation and vascular tone.

A notable indazole derivative, YC-1, has been extensively studied for its potent antiplatelet effects. YC-1 inhibits platelet aggregation induced by various agonists, including collagen, thrombin, and U46619. acs.orgnih.gov

The primary mechanism for this activity is the direct, nitric oxide (NO)-independent activation of soluble guanylate cyclase (sGC). acs.org Activation of sGC leads to an increase in the intracellular levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, in turn, mediate a cascade of downstream signaling events that ultimately inhibit platelet activation and aggregation. acs.org This distinct NO-independent mechanism makes YC-1 and similar derivatives interesting candidates for antithrombotic therapies. nih.gov

Table 2: Inhibitory Effect of YC-1 on Human Platelet Aggregation

| Aggregation Inducer | IC₅₀ Value (µM) |

|---|---|

| U46619 (2 µM) | 2.1 ± 0.03 |

| Collagen (10 µg/ml) | 11.7 ± 2.1 |

| Thrombin (0.1 u/ml) | 59.3 ± 7.1 |

Data represents the concentration of YC-1 required to inhibit 50% of platelet aggregation in washed human platelets. acs.org

In addition to its antiplatelet activity, the indazole derivative YC-1 also modulates vascular tone by inducing vasorelaxation. researchgate.netnih.gov This effect has been demonstrated in pre-contracted aortic smooth muscle preparations.

The mechanism underlying this vasorelaxant effect is consistent with its action in platelets. YC-1 activates soluble guanylyl cyclase in vascular smooth muscle cells, leading to a significant increase in intracellular cGMP levels. nih.gov This elevation in cGMP triggers a signaling pathway that results in the relaxation of the smooth muscle, leading to vasodilation. This property suggests that indazole derivatives could be investigated for conditions characterized by excessive vasoconstriction, such as hypertension. nih.gov

Novel Biological Target Identification and Validation (e.g., SGLT1)

Recent research has expanded the scope of indazole derivatives beyond traditional targets, identifying novel interactions with significant therapeutic implications, particularly in oncology. A key example is the identification of the sodium-glucose cotransporter 1 (SGLT1) as a biological target for novel carbohydrate-substituted indazole derivatives.

A novel indazole derivative, designated 10d-02, has been identified as a potential SGLT1 inhibitor. nih.govmdpi.com SGLT1 is known to bind to and stabilize crucial growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs). The research indicates that compound 10d-02 can partially block the interaction between SGLT1 and these receptors. This disruption leads to the instability and subsequent degradation of EGFR and VEGFRs. mdpi.com

This mechanism is particularly relevant in cancer therapy, where receptor tyrosine kinase (RTK) inhibitors are often used. By promoting the degradation of key RTKs, indazole-based SGLT1 inhibitors like 10d-02 can act synergistically with RTK inhibitors, enhancing their anti-tumor efficacy. nih.govmdpi.com This novel approach could potentially help overcome drug resistance and improve outcomes for patients receiving RTK inhibitor therapies. mdpi.com

Structure Activity Relationship Sar and Rational Design of 1h Indazole 3,5 Diamine Hydrochloride Derivatives

Positional Effects of Functional Group Substitution on Biological Activity

The biological activity of derivatives based on the 1H-indazole scaffold is highly sensitive to the position and nature of functional group substitutions. Research has demonstrated that modifications at various positions of the indazole ring system can lead to significant changes in efficacy and target specificity.

Aromatic ring substitution at the C-5 position, in particular, has been a major focus for developing highly active and selective inhibitors. mdpi.com Studies on 3,5-disubstituted indazole derivatives have shown that introducing different substituted aromatic groups at this position can enhance interactions with biological targets, such as protein kinases. mdpi.comnih.gov For instance, in a series of compounds tested against the Hep-G2 human liver cancer cell line, the substituent on the benzene (B151609) ring at the C-5 position had a marked effect on anti-proliferative activity. The general trend observed was that a 3,5-difluoro substituent resulted in higher activity than a 4-fluoro substituent, which in turn was more potent than a 3-fluoro substituent. nih.gov This highlights the critical role of fluorine substitution, particularly at the para-position, for antitumor activity. nih.gov

Beyond the C-5 position, SAR studies have covered modifications at the C-4, C-6, C-7, N-1, and N-3 positions. acs.org For example, the introduction of a piperazine moiety, often at the C-3 position, is a strategy used to enhance solubility and oral bioavailability, as seen in successful drugs like Imatinib. nih.gov The N-1 position is also a key site for modification, with investigations focusing on how different substituents at this position affect the compound's interaction with its target. acs.org

The following table summarizes the observed effects of substitutions at the C-5 position on the anti-proliferative activity of certain 1H-indazole-3-amine derivatives against the Hep-G2 cell line.

| Compound ID | C-5 Substituent (R¹) | IC₅₀ (µM) against Hep-G2 |

| 5j | 3,5-difluorophenyl | 4.11 |

| 5e | 4-fluorophenyl | 6.23 |

| 5b | 3-fluorophenyl | 8.97 |

| 5f | 4-trifluoromethoxyphenyl | 10.65 |

| Data sourced from studies on mercapto-derived indazole compounds. |

Identification of Key Pharmacophoric Elements within the 1H-Indazole-3,5-diamine Scaffold

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the 1H-indazole scaffold, several key pharmacophoric elements have been identified that are crucial for its biological activity.

The 1H-indazole-3-amine structure itself is considered a highly effective "hinge-binding fragment". mdpi.comnih.gov In many kinase inhibitors, this moiety is responsible for forming critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. mdpi.com This interaction is exemplified in the drug Linifanib, where the 1H-indazole-3-amine core binds effectively to the hinge region of tyrosine kinase. mdpi.com Similarly, the 1H-indazole-3-amide structure in Entrectinib plays a pivotal role in its antitumor activity. mdpi.com

The indazole nucleus is a bioisostere of indole (B1671886) and serves as the core scaffold, providing a rigid framework for the precise orientation of other functional groups. nih.gov The aromatic nature of the bicyclic ring system allows for π-π stacking interactions with aromatic residues in the target protein.

Further studies have identified other specific pharmacophoric features. For example, in a series of CCK-A agonists, the N1-anilidoacetamide moiety was described as a "trigger" group, where variations significantly modulated both binding affinity and agonist efficacy. nih.gov The nature of substituents at the C-3 position also influenced agonist efficacy, demonstrating that this position is another key pharmacophoric element. nih.gov

Design Principles for Enhanced Target Selectivity and Potency

The rational design of potent and selective inhibitors based on the 1H-indazole-3,5-diamine scaffold follows several key principles derived from SAR studies and structural biology.

One primary principle involves optimizing interactions with the target protein by modifying substituents at key positions. For p21-activated kinase 1 (PAK1) inhibitors, SAR analysis revealed that substituting an appropriate hydrophobic ring that can fit into a deep back pocket of the kinase and introducing a hydrophilic group in the bulk solvent region were critical for both high potency and selectivity. nih.govresearchgate.net This dual approach ensures strong binding affinity through hydrophobic interactions while improving physicochemical properties and potentially forming additional polar contacts.

Fragment-based drug design (FBDD) is another powerful strategy. This approach involves identifying small molecular fragments that bind to the target and then growing or combining them to create a more potent lead compound. This method was used to discover a novel series of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov

Molecular hybridization is a design strategy that combines structural features from different molecules to create a new hybrid compound with enhanced activity. mdpi.comnih.gov This has been used to construct series of 3,5-disubstituted indazole derivatives, allowing for the exploration of multiple kinase targets simultaneously and increasing the potential for discovering highly active compounds. mdpi.comnih.gov

The table below illustrates the impact of targeted design on kinase selectivity for a representative 1H-indazole-3-carboxamide derivative.

| Kinase Target | IC₅₀ (nM) for Compound 30l |

| PAK1 | 9.8 |

| ROCK1 | >10000 |

| PKA | >10000 |

| CAMK2D | >10000 |

| Data shows high selectivity of the optimized compound for PAK1 over other kinases. |

Lead Optimization Strategies in Medicinal Chemistry Research

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a preclinical candidate. danaher.com This iterative process involves a cycle of designing, synthesizing, and testing new analogues to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comresearchgate.net

For derivatives of 1H-indazole-3,5-diamine, lead optimization strategies focus on several key areas:

Improving Potency and Selectivity: This is achieved by systematically modifying substituents on the indazole ring to maximize interactions with the desired target and minimize off-target effects. As discussed, this can involve optimizing lipophilic interactions and forming specific hydrogen bonds. nih.govsk.ru

Enhancing Physicochemical Properties: Modifications are often made to improve solubility, permeability, and metabolic stability. A common strategy is the introduction of polar groups or heteroatoms. sk.ru For example, incorporating a piperazine moiety can enhance aqueous solubility and bioavailability. nih.gov

Computational Methods: In silico tools such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics are employed to predict how structural modifications will affect binding and other properties, thereby guiding the design of new analogues. danaher.com

The ultimate goal of these strategies is to balance the multiple, often competing, requirements for a successful drug candidate, transforming a biologically active "hit" compound into a viable preclinical candidate with a desirable therapeutic profile. researchgate.net

Computational and Theoretical Chemistry Studies on 1h Indazole 3,5 Diamine Hydrochloride and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as an indazole derivative, interacts with the binding site of a target protein.

Research on various indazole derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets and elucidating binding modes. For instance, studies on 3-carboxamide indazole derivatives have utilized AutoDock to assess their binding efficacy against specific cancer-related proteins. nih.gov Similarly, docking studies on 5-azaindazole derivatives against Murine double minutes-2 (MDM2) and Peripheral benzodiazepine receptor (PBR) proteins have helped identify promising candidates for anticancer drug development.

In a typical molecular docking workflow for a 1H-Indazole-3,5-diamine derivative, the following steps would be taken:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the indazole derivative is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking program is used to fit the ligand into the binding site of the receptor. The program explores various possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the most stable complex. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein are examined.

The following table summarizes representative findings from molecular docking studies on various indazole derivatives, which can be extrapolated to understand the potential interactions of 1H-Indazole-3,5-diamine hydrochloride.

| Derivative Class | Target Protein | Docking Software | Key Findings |

| 3-Carboxamide Indazoles | Renal cancer-related protein (PDB: 6FEW) | AutoDock 4 | Identification of derivatives with high binding energies, suggesting strong interaction with the target. nih.gov |

| 5-Azaindazoles | MDM2-p53 and PBR | Not Specified | Revealed strong binding interactions with active site amino acids, with one compound showing very high bonding interaction with MDM2. |

| Indazol-Pyrimidine Hybrids | c-Kit tyrosine kinase | Not Specified | Showed strong binding affinity of the most potent compound within the c-Kit binding site. mdpi.com |

These studies collectively highlight that the indazole scaffold is a versatile hinge-binding fragment capable of forming crucial interactions with various biological targets. nih.gov For this compound, the diamine substitutions at the 3 and 5 positions would be expected to serve as key hydrogen bond donors, significantly influencing its binding affinity and selectivity towards target proteins.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the conformational changes of a ligand-protein complex and the stability of their interaction.

For indazole derivatives, MD simulations have been employed to validate the results of molecular docking and to assess the stability of the predicted binding poses. A study on indazol-pyrimidine hybrids as antiproliferative agents conducted MD simulations to evaluate the binding affinity and structural stability of the synthesized compounds in the active site of the c-Kit tyrosine kinase protein. mdpi.com The simulation confirmed the stability of the most active compound within the binding site. mdpi.com

A typical MD simulation protocol for a complex of a 1H-Indazole-3,5-diamine derivative and its target protein would involve:

System Preparation: The docked ligand-protein complex is placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium. This allows the system to relax and reach a stable state.

Production Run: The simulation is run for an extended period (typically nanoseconds to microseconds), during which the trajectory of each atom is calculated and saved.

Analysis: The trajectory is analyzed to calculate various parameters, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time.

The data below illustrates the type of information that can be gleaned from an MD simulation analysis of a ligand-protein complex.

| Parameter | Description | Implication for Binding Stability |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. | A stable RMSD profile suggests that the complex has reached equilibrium and is stable. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. | Lower RMSF values for the ligand and binding site residues indicate a more stable interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | A consistent presence of key hydrogen bonds confirms their importance in stabilizing the complex. |

These simulations provide a dynamic picture of the ligand-target interaction, offering a more realistic assessment of binding stability than the static view provided by molecular docking alone.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can predict a wide range of properties, including molecular geometry, electronic structure, and chemical reactivity, which are crucial for understanding the behavior of drug molecules.

DFT studies have been applied to various indazole derivatives to gain insights into their chemical characteristics. For example, DFT calculations on 3-carboxamide indazoles were used to determine their HOMO-LUMO energy gaps, which relate to the molecule's reactivity and stability. nih.govresearchgate.net Another study employed DFT to investigate the reaction mechanism of 1H-indazole with formaldehyde in aqueous hydrochloric acid, providing a theoretical basis for experimental observations. nih.gov

Key parameters calculated using DFT for a molecule like this compound include:

Optimized Molecular Geometry: Predicts the most stable three-dimensional arrangement of atoms.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the structural characterization of newly synthesized compounds. mdpi.comnih.gov

The following table presents a hypothetical summary of DFT-calculated properties for an indazole derivative.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | A larger gap generally indicates higher stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, which influences its solubility and interactions. |

These quantum chemical calculations provide a fundamental understanding of the intrinsic properties of this compound, which underpins its biological activity and pharmacokinetic profile.

In Silico ADMET Prediction in Early-Stage Drug Discovery Research

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. researchgate.net These computational models predict the pharmacokinetic and toxicological properties of a compound before it is synthesized, saving significant time and resources. researchgate.net

For a new chemical entity like a derivative of 1H-Indazole-3,5-diamine, predicting its ADMET properties is essential to assess its drug-likeness. Various computational tools and web servers are available for this purpose, which use quantitative structure-property relationship (QSPR) models based on large datasets of known drugs.

A comparative in silico ADMET study of brucine and brucine N-oxide highlighted the utility of these predictions in early-stage research. mdpi.com The study predicted properties like water solubility, Caco-2 permeability, and potential for liver injury. mdpi.com Similarly, for indazole derivatives, ADMET prediction would focus on parameters such as those listed in the table below.

| ADMET Property | Prediction Method | Importance in Drug Discovery |

| Aqueous Solubility | QSPR models | Affects absorption and formulation. |

| Caco-2 Permeability | Models based on cell line data | Predicts intestinal absorption. |

| Blood-Brain Barrier (BBB) Penetration | QSPR models | Important for CNS-targeting drugs; undesirable for others. |

| CYP450 Inhibition | Docking or QSAR models | Predicts potential for drug-drug interactions. |

| hERG Inhibition | QSAR models | Predicts potential for cardiotoxicity. |

| Ames Mutagenicity | Structure-activity relationship models | Predicts potential for carcinogenicity. |

Favorable in silico ADMET profiles for 1H-Indazole-3,5-diamine derivatives would indicate a higher likelihood of success in later stages of drug development, guiding the selection of the most promising candidates for synthesis and experimental testing.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for novel molecules with similar features, a process known as virtual screening.

The indazole scaffold has been identified as a key component in various pharmacophores. For example, a recent study identified 5-(3,5-difluorobenzyl)-1H-indazole as a key pharmacophore for dual ALK/ROS1 inhibitors. nih.gov This discovery was made using computer-aided drug design methodologies and validated through kinase and cellular assays. nih.gov The 1H-indazole-3-amine structure is also recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov

The development of a pharmacophore model for a series of active 1H-Indazole-3,5-diamine derivatives would typically involve:

Selection of a Training Set: A set of molecules with known biological activity against a specific target is chosen.

Conformational Analysis: The possible conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, are identified.

Model Generation and Validation: A pharmacophore model is generated based on the alignment of these features. The model is then validated by its ability to distinguish between active and inactive compounds in a test set.

The table below outlines the common pharmacophoric features that would be relevant for this compound and its derivatives.

| Pharmacophoric Feature | Potential Role in 1H-Indazole-3,5-diamine |

| Hydrogen Bond Donor | The amino groups at positions 3 and 5, and the N-H of the indazole ring. |

| Hydrogen Bond Acceptor | The nitrogen atoms of the indazole ring. |

| Aromatic Ring | The fused bicyclic indazole core. |

| Positive Ionizable | The protonated amine groups in the hydrochloride salt form. |

By employing pharmacophore modeling and virtual screening, researchers can efficiently explore vast chemical space to discover novel indazole-based compounds with desired therapeutic activities.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 1h Indazole 3,5 Diamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1H-Indazole-3,5-diamine hydrochloride, ¹H NMR spectroscopy would confirm the presence and specific location of protons on the indazole core. The diamino substitution at positions 3 and 5 significantly influences the electron density of the aromatic ring, causing characteristic shifts in the proton signals. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would exhibit chemical shifts and coupling patterns consistent with a substituted aromatic system. The amine (-NH₂) and indazole N-H protons would appear as distinct, often broad signals, with their chemical shifts being sensitive to solvent, concentration, and temperature. In the hydrochloride salt, these labile protons would readily exchange, which can be confirmed by D₂O exchange experiments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the nine carbon atoms in the indazole ring system would be uniquely influenced by the attached amino groups. Carbons C-3 and C-5, directly bonded to the nitrogen atoms of the amino groups, would show significant upfield or downfield shifts compared to the unsubstituted 1H-indazole. The presence of the hydrochloride salt is unlikely to cause major shifts in the carbon signals but may affect the signals of carbons adjacent to the protonated sites.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | ~12.0 - 13.5 (broad) | - |

| C3 | - | ~145 - 155 |

| C3-NH₂ | ~5.0 - 6.0 (broad) | - |

| C4 | ~6.5 - 7.0 | ~100 - 110 |

| C5 | - | ~140 - 150 |

| C5-NH₂ | ~4.5 - 5.5 (broad) | - |

| C6 | ~6.0 - 6.5 | ~105 - 115 |

| C7 | ~7.0 - 7.5 | ~115 - 125 |

| C3a | - | ~120 - 130 |

| C7a | - | ~135 - 145 |

Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Composition Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecular ion [M+H]⁺ corresponding to the free base (C₇H₈N₄).

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the parent ion. The fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. The primary fragmentation of amines often involves the cleavage of bonds alpha to the nitrogen atom. For 1H-Indazole-3,5-diamine, characteristic fragmentation would likely involve the loss of ammonia (NH₃), hydrogen cyanide (HCN), and cleavage of the pyrazole (B372694) ring structure.

| Species | Formula | Calculated m/z | Potential Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₇H₉N₄⁺ | 149.0822 | Parent Ion (Free Base) |

| [M+H - NH₃]⁺ | C₇H₆N₃⁺ | 132.0556 | Loss of ammonia from an amino group |

| [M+H - HCN]⁺ | C₆H₈N₃⁺ | 122.0713 | Loss of hydrogen cyanide from the pyrazole ring |

| [M+H - N₂H₂]⁺ | C₇H₇N₂⁺ | 119.0604 | Ring cleavage and loss of diazene |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

For this compound, a successful crystal structure analysis would reveal:

The planarity of the bicyclic indazole ring system.

The precise positions of the amino groups and the orientation of the N-H bonds.

The location of the chloride counter-ion and its interactions with the protonated indazole molecule.

The intermolecular forces, particularly the hydrogen-bonding network, which dictates the crystal packing. This network would involve the N-H donors of the indazole ring and amino groups, as well as the chloride ion as a hydrogen bond acceptor.

While a specific crystal structure for this compound is not publicly available, data from related indazole derivatives show that they often form hydrogen-bonded dimers or extended networks in the solid state. caribjscitech.com This technique remains the gold standard for unambiguous solid-state structural confirmation.

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching region (typically 3500-3200 cm⁻¹) would be particularly informative, showing bands corresponding to the indazole N-H and the primary amine (-NH₂) groups. Primary amines typically exhibit two bands in this region due to symmetric and asymmetric stretching modes. libretexts.org The presence of the hydrochloride salt and extensive hydrogen bonding would likely cause these bands to be broad and shifted to lower wavenumbers. Other important vibrations include the C=C stretching of the aromatic ring, C-N stretching, and N-H bending (scissoring) vibrations. The NIST WebBook provides an IR spectrum for 1H-indazole hydrochloride, which can serve as a reference for the core structure's vibrations. nist.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3200 (broad) | N-H Stretch | Indazole N-H, Amino N-H, N⁺-H |

| 3150 - 3000 | C-H Stretch | Aromatic C-H |

| 1650 - 1580 | N-H Bend | Amino N-H |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 900 - 670 | C-H Bend (out-of-plane) | Aromatic C-H |

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, LC-MS) for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are indispensable techniques for the separation, quantification, and purity assessment of chemical compounds. For a polar, ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

A typical RP-HPLC method would utilize a C18 stationary phase and a mobile phase consisting of an aqueous buffer (e.g., water with formic acid or phosphoric acid) and an organic modifier like acetonitrile or methanol. sielc.com The acidic modifier ensures that the amino groups are protonated, leading to sharp, symmetrical peaks. The gradient elution, where the proportion of the organic modifier is increased over time, would allow for the efficient separation of the main compound from any impurities or starting materials. Purity is assessed by integrating the peak area of the main compound relative to the total area of all detected peaks, typically using a UV detector set at a wavelength where the indazole chromophore absorbs strongly.

Coupling liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful analytical tool. LC-MS allows for the confirmation of the mass of the eluting compound, providing an additional layer of identification and enabling the characterization of unknown impurities by analyzing their respective mass spectra.

Electrochemical Methods for Mechanistic Investigations

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of molecules. These techniques provide insights into the electronic structure and potential reaction mechanisms involving electron transfer. nih.govnih.gov

The this compound molecule contains an electron-rich aromatic system due to the two electron-donating amino groups, making it susceptible to oxidation. A cyclic voltammetry experiment would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution of the compound and measuring the resulting current. The resulting voltammogram could reveal the oxidation potential of the molecule. This data is valuable for understanding its electronic properties, predicting its stability in different chemical environments, and exploring its potential role in redox-mediated biological processes. Mechanistic investigations can help elucidate whether the oxidation is a reversible or irreversible process and how many electrons are involved in the redox event. nih.gov

Future Research Directions and Unexplored Potential of 1h Indazole 3,5 Diamine Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The advancement of 1H-indazole-3,5-diamine hydrochloride from a laboratory curiosity to a clinically relevant entity hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic strategies, while effective at a small scale, often face challenges that limit their industrial applicability. Future research will need to address these limitations by exploring novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. These powerful reactions could enable the construction of the indazole core and the introduction of the diamine functionalities with high precision and efficiency. Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would significantly streamline the manufacturing process, reducing waste and operational costs. The use of microwave-assisted organic synthesis is another area ripe for exploration, as it has the potential to dramatically reduce reaction times and improve yields.

A key focus of future synthetic research will be the incorporation of sustainable practices. This includes the use of greener solvents, the development of catalyst systems that can be recycled and reused, and the design of synthetic routes that minimize the generation of hazardous byproducts. By embracing these green chemistry principles, the synthesis of this compound can be made more economically viable and environmentally responsible.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel catalysts, optimization of reaction conditions. |

| One-Pot Synthesis | Reduced reaction time, waste, and cost; increased operational simplicity. | Design of multi-step reaction sequences in a single vessel. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, and enhanced purity. | Exploration of solvent-free conditions and novel microwave reactors. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, and improved sustainability. | Use of renewable starting materials, biodegradable solvents, and recyclable catalysts. |

Identification of Undiscovered Biological Targets and Pathways

While the indazole scaffold is known to interact with a range of biological targets, particularly protein kinases, the specific targets and pathways modulated by this compound remain largely uncharacterized. A significant future research direction will be the comprehensive elucidation of its mechanism of action and the identification of novel biological targets. This exploration could unveil new therapeutic applications for this compound and its derivatives.

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, particularly for tyrosine kinases, which are crucial regulators of cellular processes and are often implicated in cancer austinpublishinggroup.com. Derivatives of the indazole scaffold have shown inhibitory activity against a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Bcr-Abl nih.govrsc.org. Furthermore, some indazole derivatives have been found to affect apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway austinpublishinggroup.comlongdom.org.

Future research will likely employ a combination of high-throughput screening, proteomics, and genomics approaches to systematically identify the protein and nucleic acid targets of this compound. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners, and thermal shift assays, which measure the stability of proteins upon ligand binding, will be invaluable in this endeavor. Once potential targets are identified, further studies will be required to validate these interactions and to understand their functional consequences within the cell. This will involve a combination of in vitro biochemical assays and cell-based experiments to probe the effects of the compound on specific signaling pathways. The diverse biological activities reported for indazole derivatives, including anti-inflammatory, antibacterial, and anti-HIV properties, suggest that the scope of potential targets for this compound may extend well beyond the realm of oncology austinpublishinggroup.com.

| Research Technique | Objective | Potential Outcomes |

| High-Throughput Screening | Identify initial hits against large libraries of biological targets. | Discovery of novel enzyme inhibitors or receptor modulators. |

| Affinity Chromatography | Isolate and identify proteins that directly bind to the compound. | Unbiased identification of direct molecular targets. |

| Proteomics and Genomics | Analyze changes in protein expression and gene activity in response to the compound. | Elucidation of affected signaling pathways and cellular processes. |

| Cell-Based Assays | Validate the functional consequences of target engagement in a cellular context. | Confirmation of the compound's mechanism of action. |

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of "one drug, one target" has been a dominant paradigm in drug discovery for decades. However, for complex diseases such as cancer, which involve multiple dysregulated pathways, a multi-targeted approach may offer superior therapeutic efficacy. The indazole scaffold is particularly well-suited for the development of multi-target drugs due to its ability to interact with a diverse range of biological targets austinpublishinggroup.comnih.govpnrjournal.com. Future research into this compound will likely focus on harnessing its potential for polypharmacology.

The versatility of the indazole scaffold allows for its derivatization to simultaneously inhibit multiple key signaling molecules. For instance, indazole-based compounds have been designed as multi-kinase inhibitors, targeting several tyrosine kinases involved in tumor growth and angiogenesis, such as VEGFR, PDGFR, and c-Kit nih.gov. Pazopanib, an FDA-approved drug for renal cell carcinoma, is a prime example of a successful multi-kinase inhibitor based on the indazole scaffold nih.gov. The development of derivatives of this compound that can modulate multiple targets within a single or across different signaling pathways could lead to more potent and durable therapeutic responses.

A key challenge in multi-target drug design is achieving the desired activity profile while minimizing off-target effects. This will require a deep understanding of the structure-activity relationships for each target and the careful optimization of the chemical structure of the indazole derivatives. Computational modeling and in silico screening will play a crucial role in the rational design of these multi-targeted agents. The exploration of polypharmacology represents a paradigm shift in drug discovery, and this compound is a promising starting point for the development of the next generation of multi-targeted therapeutics.

| Multi-Targeting Strategy | Therapeutic Rationale | Example Targets for Indazole Derivatives |

| Multi-Kinase Inhibition | Simultaneously block multiple signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. | VEGFR, PDGFR, FGFR, c-Kit, Bcr-Abl |

| Dual-Target Inhibition | Modulate two distinct but complementary pathways to achieve synergistic therapeutic effects. | Kinases and other enzymes (e.g., HDACs), or two different classes of receptors. |

| Network Pharmacology | Perturb entire biological networks rather than individual targets to address the complexity of disease. | Targeting key nodes in cancer signaling networks. |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the future development of this compound and its derivatives will undoubtedly be shaped by these powerful computational tools. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that can guide the rational design of new and improved drug candidates rsc.orgpnrjournal.comnih.gov.

One of the key applications of AI in this context will be the development of quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel indazole derivatives based on their chemical structures, allowing researchers to prioritize the synthesis of the most promising compounds longdom.org. Machine learning algorithms, such as random forests and deep neural networks, have shown great promise in building accurate and predictive QSAR models nih.govmdpi.comresearchgate.net.

| AI/ML Application | Description | Impact on Drug Design |

| QSAR Modeling | Building predictive models that correlate chemical structure with biological activity. | Prioritization of synthetic targets and reduction of experimental screening. |

| De Novo Design | Generating novel molecular structures with desired therapeutic properties. | Exploration of new chemical space and design of optimized drug candidates. |

| Molecular Docking & Simulation | Predicting the binding mode and affinity of ligands to their target proteins. | Understanding of molecular recognition and guidance for structure-based design. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification of candidates with favorable pharmacokinetic and safety profiles. |

Application in Chemical Biology Probes and Tools

Beyond its direct therapeutic potential, this compound and its derivatives represent a valuable scaffold for the development of chemical biology probes. These molecular tools are essential for dissecting complex biological processes and for validating new drug targets. The inherent biological activity and the chemical tractability of the indazole nucleus make it an ideal starting point for the design of such probes nih.gov.

Future research could focus on modifying the this compound structure to incorporate various functional groups that enable its use as a chemical probe. For example, the attachment of a fluorescent dye would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells. Alternatively, the incorporation of a photoaffinity label would enable the covalent cross-linking of the probe to its biological target, facilitating its identification and characterization.

Furthermore, derivatives of this compound could be developed into affinity-based probes for use in chemical proteomics. By immobilizing a suitable derivative on a solid support, it could be used to selectively capture and identify its binding partners from complex biological samples. This approach could lead to the discovery of novel targets and a deeper understanding of the compound's mechanism of action. The development of such chemical biology tools will not only advance our understanding of the therapeutic potential of this indazole derivative but will also contribute to the broader field of biomedical research.

| Type of Chemical Probe | Application | Information Gained |

| Fluorescent Probes | Live-cell imaging and fluorescence-based assays. | Subcellular localization, target engagement, and dynamic interactions. |

| Photoaffinity Probes | Covalent labeling of target proteins upon photoactivation. | Direct identification of binding partners and mapping of binding sites. |

| Affinity-Based Probes | Selective capture of target proteins from complex mixtures. | Unbiased target identification and proteome-wide profiling. |

| Biotinylated Probes | Affinity purification and detection of target proteins. | Isolation and enrichment of target proteins for further analysis. |

Q & A

Q. What are the established synthetic routes for 1H-Indazole-3,5-diamine hydrochloride, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis of indazole derivatives often involves cyclization reactions or modifications of precursor molecules. For example, a related compound, 4-nitro-1H-pyrazole-3,5-diamine hydrochloride, was synthesized using concentrated sulfuric acid under controlled conditions, emphasizing the need for corrosion-resistant equipment and safety protocols . Another approach for structurally similar imidazole derivatives employs nickel-catalyzed cyclization of amido-nitriles, followed by proto-demetallation and dehydrative cyclization, achieving high yields under mild conditions . Optimization strategies include adjusting stoichiometric ratios (e.g., 1.2 equivalents of hydroxylamine hydrochloride for cyclization reactions ), monitoring reactions via UPLC , and using catalysts to enhance regioselectivity.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Critical for confirming molecular structure. For example, NMR (400 MHz, CDCl) can resolve aromatic protons and substituent patterns, as demonstrated in the analysis of 3,5-diphenylisoxazole .